molecular formula C9H8ClNO2 B1432013 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one CAS No. 1508393-11-0

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one

Cat. No. B1432013
M. Wt: 197.62 g/mol
InChI Key: MWJQKDMTYNAQDK-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound . It is a derivative of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, which is a heterocyclic building block .


Synthesis Analysis

The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw the attention of researchers due to their various medicinal uses and physiological activities . The C-formylation of 4-Methyl-2H-1,4-benzoxazin-3(4H)-one in the presence of 1,1-dichloromethyl methyl ether under Friedel-Crafts reaction conditions has been reported .

Scientific Research Applications

NMR Analysis and Enantiomers

  • A study developed a simple NMR method for determining the enantiomers of 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo[3,2-b][1,3]benzoxazin-9-one. This method employed a chiral shift reagent, which helped in distinguishing and determining the relative concentration of enantiomers in a racemate (Reisberg, Brenner, & Bodin, 1976).

Bioactivity and Ecological Role

  • Research into (2H)-1,4-benzoxazin-3(4H)-one class compounds, including 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one, has revealed their significance in phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds are also considered as leads for natural herbicide models, and their degradation products play a role in chemical defense mechanisms in plants (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Chemical Modification and Synthesis

  • Studies have described the bromination and nitration of benzoxazin-3(4H)-ones, including the manipulation of this compound at various positions, which is significant in synthetic chemistry (Hanson, Richards, & Rozas, 2003).

Inhibitory Activity

  • Benzoxazinones, including 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one, have been explored for their inhibitory activity against C1r serine protease, which is involved in the complement cascade related to Alzheimer's disease (Hays et al., 1998).

Herbicide Development

  • There is significant interest in the development of new herbicides based on benzoxazinones. Studies have investigated the phytotoxicity of these compounds and their selectivity index, which is crucial for herbicide model development (Macias et al., 2006).

Allelochemicals

Antibacterial Activity

  • Research has also been conducted on the synthesis and evaluation of benzoxazinone analogues for antibacterial activity, highlighting the potential of these compounds in pharmaceutical applications (Kadian, Maste, Bhat, 2012).

Future Directions

The synthesis of benzoxazine, benzoxazinone, and their derivatives has been able to draw the attention of researchers due to their various medicinal uses and physiological activities . This motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than those already available, with lesser toxicity .

properties

IUPAC Name

7-chloro-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJQKDMTYNAQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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